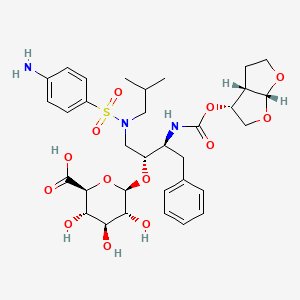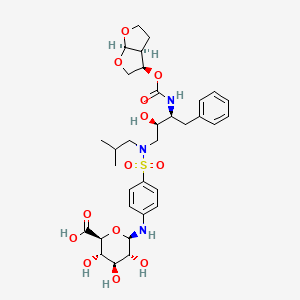
(Z)-Eprosartan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Eprosartan is a synthetic, non-peptide angiotensin II receptor antagonist (AIIRA) developed by Daiichi Sankyo. It is the first of its kind in the world and has been used in the treatment of hypertension and other cardiovascular diseases. The drug has been found to be effective in reducing blood pressure and improving heart health. It is a safe and well-tolerated drug, with few side effects.
Aplicaciones Científicas De Investigación
Treatment of Hypertension : Eprosartan is primarily used in treating hypertension, demonstrating superior antihypertensive efficacy to placebo and similar blood pressure-lowering effects to enalapril (Plosker, 2009). Its use in combination with hydrochlorothiazide is beneficial in reversing potassium loss associated with thiazide diuretics.
Cardiovascular and Cerebrovascular Events : In the MOSES trial, eprosartan was associated with improved clinical outcomes in hypertensive patients with previous cerebrovascular events compared to nitrendipine (Schrader et al., 2005).
Cognitive Function : Eprosartan has been shown to modestly improve cognitive function in patients aged 50 and above with newly diagnosed hypertension in the OSCAR study (Plosker, 2009).
Pharmacokinetics and Drug Interactions : Eprosartan does not significantly affect the pharmacodynamics of warfarin, indicating a low propensity for pharmacokinetic drug interactions (Kazierad et al., 1998). It is well-tolerated and has a neutral effect on metabolic parameters like serum lipid levels and glucose homeostasis.
Hepatic Uptake and Biliary Excretion : The hepatic uptake and biliary excretion of eprosartan involve OATP and MRP2-mediated mechanisms in both rats and humans (Sun et al., 2014).
Cardioprotective Effects : Eprosartan has shown benefits in improving cardiac function in a swine working heart model of ischemia-reperfusion injury, suggesting its potential cardioprotective effects (Weymann et al., 2014).
Renal Protection : Eprosartan reduced cardiac hypertrophy and protected the heart and kidneys in hypertensive stroke-prone rats, preserving cardiac and renal structural integrity (Barone et al., 2001).
Pharmacodynamics and Tolerability : Eprosartan is generally well tolerated, with a tolerability profile similar to placebo and a low potential for serious adverse events (McClellan & Balfour, 2020).
Effects on the Hemostatic System : Eprosartan has been observed to induce positive changes in the hemostatic system in patients with chronic kidney disease associated with hereditary thrombophilia (Kaliuzhin et al., 2013).
Propiedades
IUPAC Name |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Eprosartan | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










